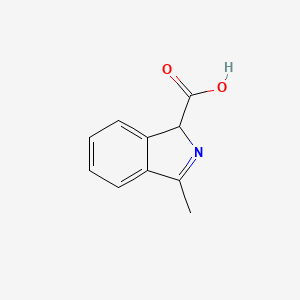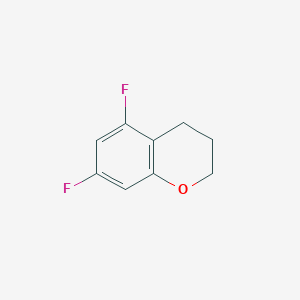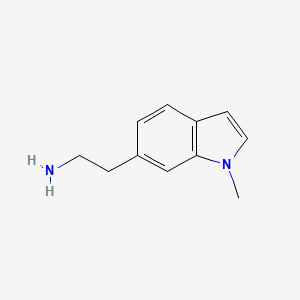
2-(7,8-Dihydroquinolin-5-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7,8-Dihydroquinolin-5-yl)ethanol is a chemical compound with the molecular formula C11H13NO It belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-Dihydroquinolin-5-yl)ethanol typically involves the reaction of quinoline derivatives with appropriate reagents. One common method is the reduction of 2-(7,8-Dihydroquinolin-5-yl)acetaldehyde using sodium borohydride in methanol. The reaction is carried out under mild conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reduction methods. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-(7,8-Dihydroquinolin-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(7,8-Dihydroquinolin-5-yl)acetaldehyde using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can further convert the compound into different derivatives, such as 2-(7,8-Dihydroquinolin-5-yl)methanol.
Substitution: The ethanol group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed
Oxidation: 2-(7,8-Dihydroquinolin-5-yl)acetaldehyde.
Reduction: 2-(7,8-Dihydroquinolin-5-yl)methanol.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
2-(7,8-Dihydroquinolin-5-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(7,8-Dihydroquinolin-5-yl)ethanol involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
2-(7,8-Dihydroquinolin-5-yl)methanol: Similar structure but with a methanol group instead of ethanol.
2-(7,8-Dihydroquinolin-5-yl)acetaldehyde: An oxidized form of the compound.
4-Hydroxy-2-quinolones: A related class of compounds with different functional groups.
Uniqueness
2-(7,8-Dihydroquinolin-5-yl)ethanol is unique due to its specific combination of a quinoline ring and an ethanol group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H13NO |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
2-(7,8-dihydroquinolin-5-yl)ethanol |
InChI |
InChI=1S/C11H13NO/c13-8-6-9-3-1-5-11-10(9)4-2-7-12-11/h2-4,7,13H,1,5-6,8H2 |
Clave InChI |
CMSASCQTYLICSP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC=N2)C(=C1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B11914152.png)

![8-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11914160.png)
![6-Methoxypyrido[3,2-b]pyrazin-3(4H)-one](/img/structure/B11914169.png)



![6-Chlorothiazolo[4,5-c]pyridine](/img/structure/B11914191.png)

![4-Chloro-3H-imidazo[4,5-C]pyridin-6-amine](/img/structure/B11914206.png)



![4-Chloro-6,7-dihydro-5h-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11914225.png)
